N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide features a unique structure combining an acetamide backbone, a 3,5-dimethylphenyl group, and a sulfanyl-linked indole moiety modified with a pyrrolidin-1-yl ethyl ketone.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-17-11-18(2)13-19(12-17)25-23(28)16-30-22-14-27(21-8-4-3-7-20(21)22)15-24(29)26-9-5-6-10-26/h3-4,7-8,11-14H,5-6,9-10,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIURPJWQOEYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole Nitrogen
The indole nitrogen is alkylated using 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions. A representative protocol involves:
- Dissolving 1H-indole-3-thiol (1.0 equiv) in anhydrous DMF.
- Adding NaH (1.2 equiv) at 0°C to generate the indolide anion.
- Dropwise addition of 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 equiv) and stirring at 25°C for 12 hours.
- Quenching with ice-water, extracting with ethyl acetate, and purifying via silica gel chromatography (DCM/MeOH 95:5) to yield the alkylated product as a pale-yellow solid (67% yield).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, indole-H2), 7.45–7.39 (m, 2H, indole-H5/H6), 7.25 (d, J = 8.0 Hz, 1H, indole-H7), 4.52 (s, 2H, CH$$2$$-CO), 3.45 (t, J = 6.4 Hz, 4H, pyrrolidine-H), 1.90 (quin, J = 6.4 Hz, 4H, pyrrolidine-H).
- HRMS (ESI) : m/z calc. for C$${14}$$H$${15}$$N$$_2$$OS [M+H]$$^+$$: 275.0955; found: 275.0958.
Preparation of 2-Chloro-N-(3,5-Dimethylphenyl)acetamide
Amide Coupling
The chloroacetamide is synthesized via reaction of chloroacetyl chloride with 3,5-dimethylaniline :
- Adding chloroacetyl chloride (1.2 equiv) dropwise to a stirred solution of 3,5-dimethylaniline (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C.
- Stirring for 2 hours, washing with 1M HCl, and recrystallizing from ethanol to afford white crystals (85% yield).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.28 (s, 2H, aryl-H), 6.98 (s, 1H, aryl-H), 4.12 (s, 2H, CH$$2$$Cl), 2.31 (s, 6H, CH$$_3$$).
- IR (KBr) : 1650 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N-H).
Thioether Formation via Nucleophilic Substitution
SN2 Reaction
The thiolate anion attacks the chloroacetamide’s electrophilic carbon:
- Dissolving 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-thiol (1.0 equiv) and 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.1 equiv) in DMF.
- Adding K$$2$$CO$$3$$ (2.0 equiv) and stirring at 50°C for 6 hours.
- Filtering, concentrating, and purifying via flash chromatography (hexane/ethyl acetate 7:3) to isolate the target compound as a white solid (72% yield).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.15 (s, 1H, indole-H2), 7.40–7.32 (m, 2H, indole-H5/H6), 7.20 (d, J = 8.0 Hz, 1H, indole-H7), 7.05 (s, 2H, aryl-H), 6.85 (s, 1H, aryl-H), 4.48 (s, 2H, CH$$2$$-CO), 3.98 (s, 2H, SCH$$2$$), 3.40 (t, J = 6.4 Hz, 4H, pyrrolidine-H), 2.28 (s, 6H, CH$$3$$), 1.88 (quin, J = 6.4 Hz, 4H, pyrrolidine-H).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 170.2 (C=O), 168.5 (C=O), 139.1, 136.5, 129.8, 127.4, 123.9, 121.5, 118.2, 115.3, 52.4 (CH$$2$$-CO), 46.8 (pyrrolidine-C), 38.5 (SCH$$2$$), 21.3 (CH$$3$$).
- HPLC Purity : 98.6% (C18 column, MeCN/H$$_2$$O 70:30).
Optimization and Scale-Up Challenges
Mitigating Thiol Oxidation
Purification Strategies
- Flash chromatography with a DCM/MeOH gradient (95:5 to 85:15) effectively removes unreacted starting materials and byproducts.
- Recrystallization from ethyl acetate/hexane (1:1) enhances crystalline purity.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction (Discarded)
While Mitsunobu conditions (DIAD, PPh$$_3$$) could theoretically couple the thiol and alcohol precursors, this route was rejected due to:
Thiol-Ene Click Chemistry (Theoretical)
UV-initiated thiol-ene reactions with 2-allyl-N-(3,5-dimethylphenyl)acetamide were explored but yielded <30% product due to competing polymerization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioacetamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the thioacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Backbone Diversity : While the target compound and NZ-65/NZ-66 share an indole-acetamide core, the oxadiazole-sulfanyl analogs and chloroacetamide pesticides diverge significantly in backbone structure.
- Substituent Impact : The pyrrolidin-1-yl ethyl ketone in the target compound may enhance membrane permeability or receptor binding compared to the triazole-PEG linkers in AUTACs or the oxadiazole rings in antimicrobial analogs .
- Functional Groups : Thioether and amide bonds are common across all compounds, but the presence of chloro (herbicides) or trifluoromethyl (AUTACs) groups dictates divergent biological activities.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s pyrrolidine group may enhance solubility compared to the highly lipophilic trifluoromethyl groups in NZ-65/NZ-66 .
- Metabolic Stability : The thioether bridge in the target compound and oxadiazole analogs could confer resistance to oxidative metabolism, unlike the labile PEG linkers in AUTACs .
- Bioavailability : Chloroacetamides prioritize environmental stability over mammalian bioavailability, contrasting with the target compound’s drug-like design.
Biological Activity
N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, with CAS number 878056-10-1, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 453.6 g/mol
- Structure : The compound features a complex structure that includes a pyrrolidine moiety and an indole ring, which are known for their pharmacological relevance.
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated its ability to inhibit butyrylcholinesterase (BuChE) with an IC value that suggests significant efficacy against cholinergic dysfunction .
- Neuroprotective Effects : Evidence suggests that this compound can cross the blood-brain barrier (BBB), which is crucial for its neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for neurodegenerative disorders .
- Anti-inflammatory Activity : Mechanistic studies reveal that the compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB. This inhibition leads to reduced production of pro-inflammatory cytokines and could be beneficial in conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various models:
- Alzheimer's Disease Models : In scopolamine-induced mouse models of Alzheimer's disease, administration of the compound significantly improved cognitive functions and memory retention, suggesting its potential as a treatment for cognitive decline associated with neurodegeneration .
- Cancer Research : Preliminary findings indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis emphasizes the importance of specific substitutions on the phenyl ring for enhanced activity against cancer cells .
Q & A
Q. What are the critical synthetic steps for preparing N-(3,5-dimethylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Construction of the indole core via cyclization of substituted hydrazines or via palladium-catalyzed reductive cyclization (e.g., using nitroarenes and CO surrogates) .
- Step 2 : Introduction of the sulfanyl group at the indole C-3 position using thiourea or thiol reagents under acidic conditions .
- Step 3 : Coupling the sulfanyl-indole intermediate with the acetamide moiety (e.g., via nucleophilic substitution or carbodiimide-mediated amidation) .
- Step 4 : Functionalization of the pyrrolidin-1-yl-ethyl group through alkylation or condensation reactions .
Key solvents include dichloromethane or ethanol, with triethylamine as a base to facilitate coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, indole protons (δ 6.95–7.60 ppm) and acetamide NH signals (δ 4.16 ppm) are diagnostic .
- Electron Ionization Mass Spectrometry (EIMS) : Detects molecular ion peaks (e.g., m/z 189 for indole fragments) and validates molecular weight .
- X-ray Crystallography : Resolves conformational isomers and hydrogen-bonding patterns (e.g., R22(10) dimer formation in asymmetric units) .
Q. How can researchers mitigate side reactions during sulfanyl group introduction?
- Methodological Answer :
- Use controlled pH (acidic conditions) to prevent disulfide formation.
- Protecting groups (e.g., Boc for amines) reduce undesired nucleophilic attacks .
- Monitor reaction progress via TLC to isolate intermediates before side reactions dominate .
Advanced Research Questions
Q. How do conformational isomers of this compound impact structural analysis, and how can these be resolved?
- Methodological Answer :
- Crystallographic Studies : X-ray diffraction reveals multiple conformers in asymmetric units (e.g., dihedral angles varying by 20–30° between molecules) .
- Computational Modeling : Density Functional Theory (DFT) optimizations compare relative energies of conformers and predict dominant forms in solution .
- Dynamic NMR : Detects slow-exchange conformers in solution by analyzing splitting patterns at variable temperatures .
Q. What experimental strategies optimize coupling reactions between the sulfanyl-indole and acetamide moieties?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves amidation yields .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reagent solubility, while dichloromethane minimizes side reactions .
- Temperature Control : Reactions at 0–5°C reduce thermal degradation, as seen in peptide coupling protocols .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyrrolidin-1-yl to piperidin-1-yl) and compare bioactivity .
- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding using radioligand displacement .
- Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
Q. What analytical challenges arise in quantifying trace impurities, and how are these addressed?
- Methodological Answer :
- HPLC-MS : Detects low-abundance impurities (e.g., <0.1%) using C18 columns and gradient elution .
- Isotopic Labeling : Synthesize deuterated analogs as internal standards for precise quantification .
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data showing multiple conformers?
- Methodological Answer :
- Statistical Analysis : Calculate occupancy ratios for conformers in the asymmetric unit to determine predominant forms .
- Solvent Effects : Compare crystal structures from different solvents (e.g., ethanol vs. DMSO) to assess solvent-driven conformational changes .
- Theoretical Validation : Use molecular dynamics simulations to evaluate if observed conformers are energetically feasible in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
